多西他赛羟基叔丁基氨基甲酸酯

描述

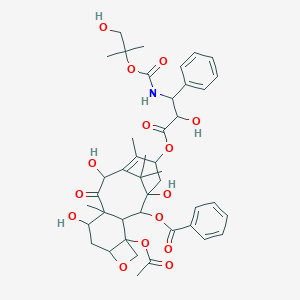

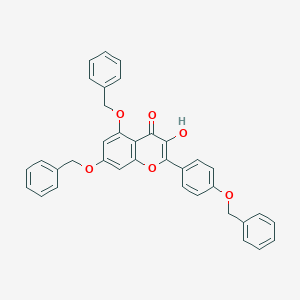

Synthesis Analysis

The synthesis of docetaxel derivatives, including those with hydroxy-tert-butyl-carbamate modifications, often involves complex multi-step chemical reactions. For example, one synthesis route starts from 10-deacetylbaccatin III, utilizing oxazolidinecarboxylic acid followed by acylation of intermediate amines. Such synthetic pathways are designed to introduce tert-butyl and hydroxy modifications to the docetaxel structure, aiming to improve its physicochemical properties and therapeutic profile (Ali et al., 1995).

Molecular Structure Analysis

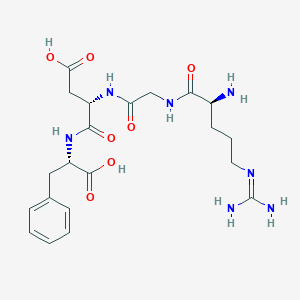

The molecular structure of docetaxel hydroxy-tert-butyl-carbamate includes modifications that potentially affect its interaction with biological targets. The addition of hydroxy and tert-butyl groups to the docetaxel scaffold could alter the compound's conformational dynamics and binding affinity to microtubules, which is the primary mechanism of action for docetaxel. These structural modifications are critical for understanding the derivative's enhanced properties compared to the parent compound.

Chemical Reactions and Properties

Docetaxel and its derivatives undergo various chemical reactions, particularly those involving the functional groups introduced by modifications. The hydroxy-tert-butyl-carbamate group may undergo hydrolysis under physiological conditions, releasing the active docetaxel moiety. Additionally, the chemical stability and reactivity of the derivative in biological systems are crucial for its pharmacological efficacy and safety profile.

Physical Properties Analysis

The introduction of hydroxy-tert-butyl-carbamate to docetaxel significantly influences its physical properties, including solubility and stability. Derivatives like docetaxel hydroxy-tert-butyl-carbamate are designed to be more soluble in aqueous and biological fluids, enhancing their bioavailability and reducing the need for toxic solubilizing agents used in the formulation of the parent drug (Mikhail & Allen, 2010).

科学研究应用

癌症药物生产的放射合成: [(11)C]多西他赛的改进放射合成方法已经开发出来,能够以良好的产率进行更快速、半自动化的生产。这对于其作为癌症药物的应用非常重要 (van Tilburg 等,2008).

基于纳米粒子的免疫测定: 基于纳米粒子的多西他赛免疫测定提供了一种快速、简单且经济高效的方法来测量药物浓度。这有助于计算非小细胞肺癌患者的全身暴露和药代动力学参数 (Salamone 等,2011).

小鼠中的代谢: 对小鼠中多西他赛代谢的研究已经确定了粪便和胆汁中的潜在新代谢物。值得注意的是,在储存条件下降解的含羧基叔丁基产物是最丰富的未知代谢物 (Bardelmeijer 等,2005).

代谢物的细胞毒性降低: 从人粪便中提取的多西他赛代谢物显示出降低的细胞毒性和骨髓毒性,表明其在癌症治疗中的潜力 (Sparreboom 等,1996).

3'-N-叔丁基磺酰基类似物: 多西他赛的新型 3'-N-叔丁基磺酰基类似物已显示出对各种人肿瘤细胞系的有效细胞毒性 (Ke 等,2008).

胶束增强抗癌活性: 高多西他赛负载的聚(2-恶唑啉)胶束表现出高载药量、优异的安全性以及相当大的抗癌活性,适用于未来的临床研究 (Xu 等,2021).

人血浆中的定量: 已开发出灵敏的 LC-MS/MS 检测方法,用于准确定量卡巴他赛及其在人血浆中的代谢物多西他赛,支持前列腺癌患者的临床药物监测 (Kort 等,2013).

代谢和细胞色素 P450 相互作用: 研究还集中在多西他赛的代谢上,特别是它与其他抗肿瘤药物的相互作用以及细胞色素 P450 酶的参与 (Royer 等,1996;Marre 等,1996).

安全和危害

未来方向

There are ongoing research studies aiming at finding better treatment methods for various types of cancer using Docetaxel Hydroxy-tert-butyl-carbamate . These include the development of novel formulations of docetaxel for different chemotherapeutic needs . The use of 2D LDH may produce novel anticancer formulations in the future .

属性

IUPAC Name |

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABZZLXXUPZIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578106 | |

| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docetaxel Hydroxy-tert-butyl-carbamate | |

CAS RN |

154044-57-2 | |

| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)